Zinc di-O-butyl di-O-hexyl bis(dithiophosphate) Zinc di-O-butyl di-O-hexyl bis(dithiophosphate)
Brand Name: Vulcanchem
CAS No.: 68413-49-0
VCID: VC18461692
InChI: InChI=1S/2C10H23O2PS2.Zn/c2*1-3-5-7-8-10-12-13(14,15)11-9-6-4-2;/h2*3-10H2,1-2H3,(H,14,15);/q;;+2/p-2
SMILES:
Molecular Formula: C20H44O4P2S4Zn
Molecular Weight: 604.2 g/mol

Zinc di-O-butyl di-O-hexyl bis(dithiophosphate)

CAS No.: 68413-49-0

Cat. No.: VC18461692

Molecular Formula: C20H44O4P2S4Zn

Molecular Weight: 604.2 g/mol

* For research use only. Not for human or veterinary use.

Zinc di-O-butyl di-O-hexyl bis(dithiophosphate) - 68413-49-0

Specification

CAS No. 68413-49-0
Molecular Formula C20H44O4P2S4Zn
Molecular Weight 604.2 g/mol
IUPAC Name zinc;butoxy-hexoxy-sulfanylidene-sulfido-λ5-phosphane
Standard InChI InChI=1S/2C10H23O2PS2.Zn/c2*1-3-5-7-8-10-12-13(14,15)11-9-6-4-2;/h2*3-10H2,1-2H3,(H,14,15);/q;;+2/p-2
Standard InChI Key DZMAOCHZUITXOT-UHFFFAOYSA-L
Canonical SMILES CCCCCCOP(=S)(OCCCC)[S-].CCCCCCOP(=S)(OCCCC)[S-].[Zn+2]

Introduction

Chemical Identity and Nomenclature

Zinc di-O-butyl di-O-hexyl bis(dithiophosphate) is systematically named according to IUPAC conventions as zinc; dibutoxy-dihexoxy-sulfanylidene-sulfido-λ⁵-phosphane. Its molecular formula is C₂₀H₄₄O₄P₂S₄Zn, with a molecular weight of 604.2 g/mol. The compound’s CAS registry number, 7282-31-7, uniquely identifies it in chemical databases. Structurally, it consists of a central zinc atom coordinated to two dithiophosphate ligands, each comprising a phosphorus atom bonded to two sulfur atoms and two oxygen-linked alkyl groups (butyl and hexyl) .

The alkyl groups—butyl (C₄H₉) and hexyl (C₆H₁₃)—play a pivotal role in determining the compound’s solubility and thermal stability. Branched or linear alkyl chains enhance lipophilicity, enabling the compound to dissolve readily in nonpolar solvents and mineral oils . This solubility is critical for its function as a lubricant additive, ensuring uniform dispersion within base oils.

Synthesis and Production

The synthesis of zinc di-O-butyl di-O-hexyl bis(dithiophosphate) follows a two-step process common to ZDDP compounds:

  • Formation of Dithiophosphoric Acid:
    Phosphorus pentasulfide (P₂S₅) reacts with a mixture of butanol (C₄H₉OH) and hexanol (C₆H₁₃OH) under controlled heating. This reaction produces dialkyldithiophosphoric acid [(RO)₂PS₂H], where R represents butyl and hexyl groups:

    P2S5+4ROH2(RO)2PS2H+H2SP_2S_5 + 4 \, ROH \rightarrow 2 \, (RO)_2PS_2H + H_2S

    The choice of alcohols allows fine-tuning of the alkyl chain length, optimizing the compound’s compatibility with specific lubricant formulations .

  • Neutralization with Zinc Oxide:
    The dithiophosphoric acid is neutralized using zinc oxide (ZnO), yielding the final zinc dithiophosphate complex:

    2(RO)2PS2H+ZnOZn[(S2P(OR)2]2+H2O2 \, (RO)_2PS_2H + ZnO \rightarrow Zn[(S_2P(OR)_2]_2 + H_2O

    Variations in reactant ratios, reaction time, and temperature influence the product’s purity and yield. For instance, Vulcanchem’s protocol emphasizes a 1:1 molar ratio of dimercapto phosphate to zinc sulfide to minimize byproducts.

Structural and Spectroscopic Characterization

Molecular Geometry

Zinc dithiophosphates exhibit diverse coordination geometries depending on the alkyl substituents. X-ray crystallography and nuclear magnetic resonance (NMR) studies reveal that zinc di-O-butyl di-O-hexyl bis(dithiophosphate) adopts a tetrahedral coordination around the zinc center, with sulfur atoms from the dithiophosphate ligands occupying the vertices . The phosphorus atoms reside in a tetrahedral environment, bonded to two sulfur and two oxygen atoms .

In solid-state NMR studies, the ³¹P chemical shift anisotropy (CSA) correlates with the S-P-S bond angle. For this compound, CSA values indicate a bond angle of approximately 108°, consistent with bridging ligand configurations observed in polymeric zinc dithiophosphates .

Polymorphism and Aggregation

The compound’s tendency to form dimers or polymers in nonpolar solvents is well-documented. In solution, monomeric units equilibrate with dimers:

[Zn(S2P(OR)2)2]22Zn(S2P(OR)2)2[Zn(S_2P(OR)_2)_2]_2 \rightleftharpoons 2 \, Zn(S_2P(OR)_2)_2

This equilibrium is influenced by solvent polarity; donor solvents like ethanol promote dissociation into monomers .

Industrial Applications

Lubricant Additives

Zinc di-O-butyl di-O-hexyl bis(dithiophosphate) is primarily used as a multi-functional additive in engine oils and industrial lubricants. Its dual role includes:

  • Anti-Wear Protection: The compound forms a protective tribofilm on metal surfaces, reducing friction and preventing direct metal-to-metal contact .

  • Antioxidant Activity: It scavenges free radicals generated during oxidative degradation, extending the lubricant’s service life .

Comparative studies show that mixed alkyl chains (butyl/hexyl) offer superior performance compared to single-chain analogs, balancing solubility and thermal stability .

Other Applications

  • Metalworking Fluids: Enhances tool life by minimizing wear during machining operations.

  • Hydraulic Fluids: Prevents corrosion and oxidation in high-pressure systems.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator